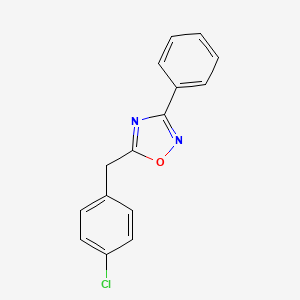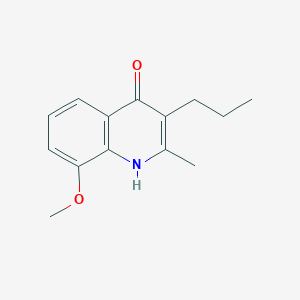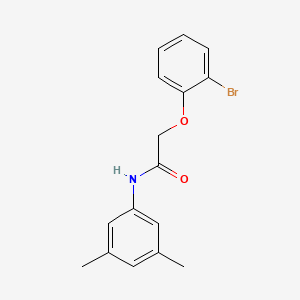
5-(4-chlorobenzyl)-3-phenyl-1,2,4-oxadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-(4-chlorobenzyl)-3-phenyl-1,2,4-oxadiazole derivatives typically involves the reaction of suitable precursors under conditions that promote the formation of the 1,2,4-oxadiazole ring. For example, the synthesis and characterization of related 1,3,4-oxadiazole compounds have been reported, which involve cyclization reactions and the use of condensing agents to form the oxadiazole ring under mild conditions (Saegusa, Watanabe, & Nakamura, 1989).
Molecular Structure Analysis
The molecular structure of 5-(4-chlorobenzyl)-3-phenyl-1,2,4-oxadiazoles can be elucidated using various spectroscopic methods such as NMR and IR spectroscopy. Studies on similar oxadiazole compounds have shown that structural characterization is crucial for understanding the properties and reactivity of these molecules (Ustabaş et al., 2020).
Chemical Reactions and Properties
Oxadiazole derivatives, including 5-(4-chlorobenzyl)-3-phenyl-1,2,4-oxadiazoles, participate in a variety of chemical reactions. These reactions can lead to the formation of new compounds with diverse structural features and biological activities. The reactivity of these compounds is influenced by the presence of the oxadiazole ring, which can undergo nucleophilic substitution, cycloaddition, and other types of reactions (Salama, 2020).
Physical Properties Analysis
The physical properties of 5-(4-chlorobenzyl)-3-phenyl-1,2,4-oxadiazoles, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the development of applications in materials science and pharmaceutical formulation. For instance, the crystal structure analysis provides insights into the molecular packing and intermolecular interactions within the solid state (Viterbo, Calvino, & Serafino, 1980).
Chemical Properties Analysis
The chemical properties of 5-(4-chlorobenzyl)-3-phenyl-1,2,4-oxadiazoles, such as acidity, basicity, and reactivity towards various reagents, are influenced by the electron-donating and electron-withdrawing groups attached to the oxadiazole ring. These properties play a significant role in the compound's biological activity and interaction with biological targets (Nimbalkar et al., 2016).
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction and Anticancer Properties
5-(4-chlorobenzyl)-3-phenyl-1,2,4-oxadiazole and related compounds have shown significant applications in the field of anticancer research. They have been identified as apoptosis inducers, which is a crucial mechanism for potential anticancer therapies. For instance, compounds like MX116407, a tumor vascular disrupting agent with potent in vivo anticancer activity, were discovered through apoptosis induction assays involving similar oxadiazoles. These compounds have been instrumental in uncovering molecular targets such as TIP47, an insulin-like growth factor II receptor binding protein, which is significant for understanding and developing cancer treatments (Cai, Drewe, & Kasibhatla, 2006).
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. For example, a study synthesized and tested a compound structurally similar to this compound for its antimicrobial activities against a range of bacteria and the Leishmania major species. The compound demonstrated significant antileishmanial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Ustabaş et al., 2020).
Synthesis and Characterization Studies
Several studies have focused on the synthesis and characterization of this compound derivatives. These works include the development of new compounds and elucidation of their structures using techniques like mass spectrometry and NMR. Such research is foundational for understanding the chemical properties and potential applications of these compounds (Salama, 2020).
Pharmaceutical Evaluations and Drug Development
In the realm of pharmaceuticals, derivatives of this compound have been evaluated for various medicinal properties. This includes their potential use in treating tuberculosis, and their toxicity and tumor inhibition capacities. Computational and pharmacological studies on these compounds have offered insights into their efficacy as antitubercular agents and other medicinal properties (Faheem, 2018).
Photoluminescent Properties
Research on the photoluminescent properties of 1,3,4-oxadiazole derivatives, closely related to this compound, has been conducted. These studies explore their potential applications in materials science, particularly in the development of new luminescent materials (Han et al., 2010).
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-8-6-11(7-9-13)10-14-17-15(18-19-14)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYIRSJWIQLOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[1-(4-nitrophenyl)ethylidene]-2-furohydrazide](/img/structure/B5654227.png)
![5,6-dimethyl-2-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5654231.png)

![1-(cyclopropylcarbonyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5654239.png)
![2-[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5654246.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B5654253.png)
![(3aS*,6aS*)-2-methyl-5-[2-(2-morpholin-4-ylethoxy)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5654268.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5654276.png)



![2-(cyclopropylmethyl)-8-[(4-methyl-2-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5654312.png)